molecular formula C11H15FN2O B1474625 4-(2-Fluoropyridin-4-yl)-2,6-dimethylmorpholine CAS No. 1565488-05-2

4-(2-Fluoropyridin-4-yl)-2,6-dimethylmorpholine

Cat. No.: B1474625
CAS No.: 1565488-05-2
M. Wt: 210.25 g/mol
InChI Key: FHZYBDZTNOFPRJ-UHFFFAOYSA-N
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Description

“4-(2-Fluoropyridin-4-yl)-2,6-dimethylmorpholine” is a chemical compound. It contains a fluoropyridinyl group, which is a common motif in pharmaceuticals and agrochemicals . Fluoropyridines are in great demand as synthons for pharmaceutical products .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a study on the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 was found . This method could potentially be applied to the synthesis of similar compounds.

Scientific Research Applications

Electrochemical Fluorination in Organic Synthesis

Electrochemical fluorination is a method used to introduce fluorine atoms into organic molecules, which is crucial for creating compounds with potential pharmaceutical and agricultural applications. The research by Takashi et al. (1998) explores the electrochemical fluorination of cis-2,6-dimethylmorpholine and its derivatives, leading to the formation of nitrogen-containing fluorocarboxylic acids. This process highlights the synthetic versatility and challenges of incorporating fluorine into complex organic structures, which is relevant for the development of new fluorinated pharmaceuticals and agrochemicals (Takashi et al., 1998).

Fluorescence Behavior of Pyridine Derivatives

Fluorophores are molecules that can re-emit light upon light excitation, and they are used extensively in bioimaging and diagnostics. The study by Baeyens et al. (1979) on the fluorescence characteristics of aminopyridine and diaminopyridine derivatives, including those related to fluoropyridines, provides foundational knowledge on how structural variations influence their fluorescence properties. Understanding these properties is crucial for designing new fluorophores with tailored emission characteristics for specific applications in biological imaging and molecular diagnostics (Baeyens & Moerloose, 1979).

Deprotonation and Coupling Reactions

Deprotonation of fluoro aromatics followed by coupling reactions is a powerful tool in synthetic chemistry for constructing complex molecules, including pharmaceuticals and materials. The work by Awad et al. (2004) demonstrates the use of lithium magnesates for deprotonating fluoro aromatics, including 2-fluoropyridine derivatives. This methodology facilitates the formation of new bonds and the synthesis of compounds with potential applications in medicinal chemistry and materials science (Awad et al., 2004).

Synthesis of Fluorinated Heterocycles

The creation of fluorinated heterocycles is crucial for the development of new drugs and materials. Wu et al. (2017) report on the synthesis of diverse fluorinated heterocycles via rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate. This method provides a versatile approach to synthesizing fluorinated compounds, which are important in pharmaceutical and agrochemical industries due to their improved metabolic stability and bioavailability (Wu et al., 2017).

Properties

IUPAC Name

4-(2-fluoropyridin-4-yl)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O/c1-8-6-14(7-9(2)15-8)10-3-4-13-11(12)5-10/h3-5,8-9H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZYBDZTNOFPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=NC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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